N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 933251-25-3
Cat. No.: VC11808145
Molecular Formula: C22H22N4O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933251-25-3 |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4O/c1-14-9-15(2)11-17(10-14)24-21-12-16(3)23-22-13-19(25-26(21)22)18-7-5-6-8-20(18)27-4/h5-13,24H,1-4H3 |
| Standard InChI Key | AFHYJZXNTXFZSA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C)C |
Introduction
N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a molecular formula of C22H22N4O and a molecular weight of 358.4 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential applications in pharmaceuticals.
Synthesis and Preparation
While specific synthesis protocols for N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine are not widely documented, compounds within this class are generally synthesized through multi-step reactions involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by substitution reactions to introduce the desired functional groups.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on N-(3,5-dimethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume